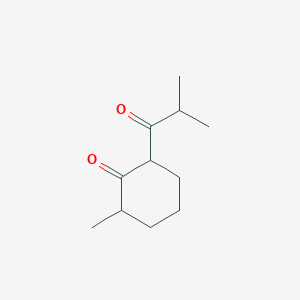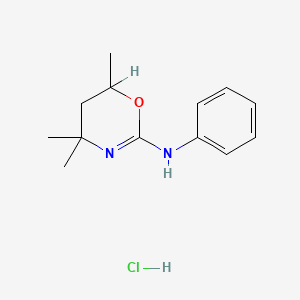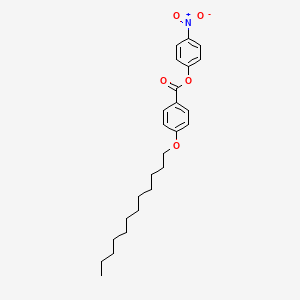
4-Nitrophenyl 4-(dodecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4-(dodecyloxy)benzoate is an organic compound that belongs to the class of nitrophenyl benzoate esters. This compound is characterized by the presence of a nitrophenyl group and a dodecyloxy group attached to a benzoate ester. It is commonly used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-(dodecyloxy)benzoate typically involves the esterification of 4-nitrophenol with 4-(dodecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the formation of the ester is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 4-(dodecyloxy)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Reduction: Commonly carried out using tin(II) chloride (SnCl2) in ethanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-(dodecyloxy)benzoic acid.
Reduction: 4-aminophenyl 4-(dodecyloxy)benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl 4-(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to investigate ester hydrolysis mechanisms.
Biology: Employed in the study of enzyme kinetics and inhibition.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 4-(dodecyloxy)benzoate involves its interaction with enzymes or other biological molecules. For example, during hydrolysis, the ester bond is cleaved by esterases, releasing 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color . The nitrophenyl group acts as a leaving group, facilitating various substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl 4-(hexyloxy)benzoate: Similar structure but with a shorter alkyl chain.
4-Nitrophenyl benzoate: Lacks the dodecyloxy group, making it less hydrophobic.
4-Nitrophenyl acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
4-Nitrophenyl 4-(dodecyloxy)benzoate is unique due to its long dodecyloxy chain, which imparts hydrophobic properties and influences its interaction with biological membranes and enzymes. This makes it particularly useful in studies involving lipid membranes and hydrophobic environments .
Propriétés
Numéro CAS |
68162-40-3 |
|---|---|
Formule moléculaire |
C25H33NO5 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-dodecoxybenzoate |
InChI |
InChI=1S/C25H33NO5/c1-2-3-4-5-6-7-8-9-10-11-20-30-23-16-12-21(13-17-23)25(27)31-24-18-14-22(15-19-24)26(28)29/h12-19H,2-11,20H2,1H3 |
Clé InChI |
QRGFFSVSDVTPKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



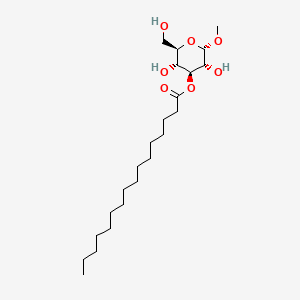
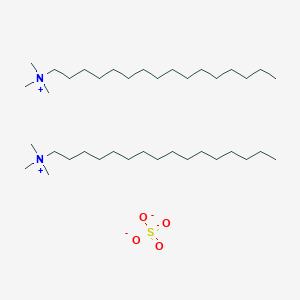
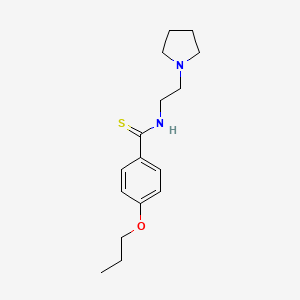
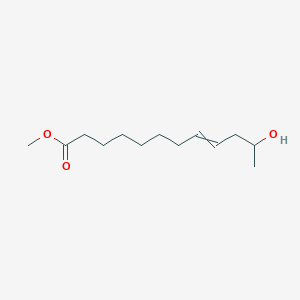
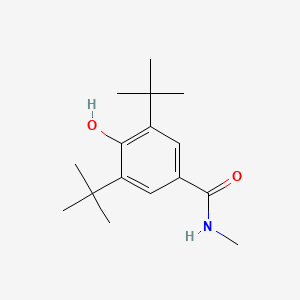
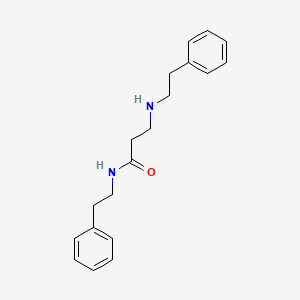
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
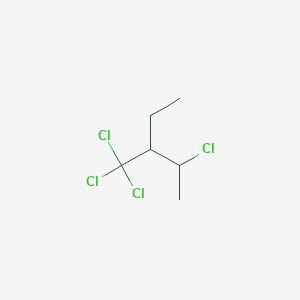

![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
